Cas no 906159-10-2 (N-(3,4-dimethoxyphenyl)-N'-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide)

N-(3,4-dimethoxyphenyl)-N'-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide structure
906159-10-2 structure
商品名:N-(3,4-dimethoxyphenyl)-N'-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide
CAS番号:906159-10-2
MF:C26H28N4O4
メガワット:460.524926185608
CID:5494906

N-(3,4-dimethoxyphenyl)-N'-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide 化学的及び物理的性質

名前と識別子

    • N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(3,4-dimethoxyphenyl)oxamide
    • N-(3,4-dimethoxyphenyl)-N'-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide
    • インチ: 1S/C26H28N4O4/c1-33-23-10-9-21(14-24(23)34-2)29-26(32)25(31)28-16-22(19-8-5-12-27-15-19)30-13-11-18-6-3-4-7-20(18)17-30/h3-10,12,14-15,22H,11,13,16-17H2,1-2H3,(H,28,31)(H,29,32)
    • InChIKey: JZUCDBVMEUHYFY-UHFFFAOYSA-N
    • ほほえんだ: C(NCC(N1CCC2=C(C1)C=CC=C2)C1=CC=CN=C1)(=O)C(NC1=CC=C(OC)C(OC)=C1)=O

N-(3,4-dimethoxyphenyl)-N'-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2658-0163-20mg
N-(3,4-dimethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
906159-10-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2658-0163-5mg
N-(3,4-dimethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
906159-10-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2658-0163-75mg
N-(3,4-dimethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
906159-10-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2658-0163-1mg
N-(3,4-dimethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
906159-10-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2658-0163-4mg
N-(3,4-dimethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
906159-10-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2658-0163-20μmol
N-(3,4-dimethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
906159-10-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2658-0163-5μmol
N-(3,4-dimethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
906159-10-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2658-0163-30mg
N-(3,4-dimethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
906159-10-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2658-0163-10μmol
N-(3,4-dimethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
906159-10-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2658-0163-2mg
N-(3,4-dimethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
906159-10-2 90%+
2mg
$59.0 2023-05-16

N-(3,4-dimethoxyphenyl)-N'-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide 関連文献

N-(3,4-dimethoxyphenyl)-N'-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamideに関する追加情報

Comprehensive Analysis of N-(3,4-dimethoxyphenyl)-N'-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide (CAS 906159-10-2): Structure, Applications, and Research Insights

The compound N-(3,4-dimethoxyphenyl)-N'-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide (CAS 906159-10-2) is a sophisticated organic molecule with a unique structural framework. Its tetrahydroisoquinoline and pyridine moieties make it a subject of interest in medicinal chemistry and material science. Researchers are increasingly exploring its potential due to its multi-target binding capabilities, which align with current trends in drug discovery and small-molecule therapeutics.

In recent years, the demand for heterocyclic compounds like this one has surged, driven by their applications in neurological research and enzyme modulation. The presence of both dimethoxyphenyl and pyridinyl groups in its structure suggests possible interactions with G-protein-coupled receptors (GPCRs), a hot topic in precision medicine. This aligns with frequent search queries such as "GPCR-targeting compounds" and "small molecules for neurodegenerative diseases."

The ethanediamide linker in this compound enhances its conformational flexibility, a feature often sought in proteolysis-targeting chimeras (PROTACs)—a cutting-edge area in targeted protein degradation. This molecular characteristic positions CAS 906159-10-2 as a candidate for studying protein-protein interactions, a trending focus in cancer research and autoimmune disease therapeutics.

From a synthetic perspective, the compound's 1,2,3,4-tetrahydroisoquinoline core is notable for its prevalence in alkaloid-derived pharmaceuticals. Its N,N'-disubstituted ethanediamide structure also raises questions about solubility optimization and bioavailability enhancement—common challenges discussed in pharmaceutical formulation forums. These aspects correlate with high-search-volume terms like "improving drug-like properties" and "scaffold modification strategies."

Ongoing studies investigate its potential as a kinase inhibitor scaffold, particularly for tyrosine kinase families. The 3,4-dimethoxyphenyl group may contribute to selective binding, addressing a critical need in personalized therapy development. Such applications resonate with industry searches for "next-generation kinase modulators" and "allosteric binding compounds."

In material science, the π-conjugated system formed by its aromatic subunits suggests possible utility in organic electronics. Researchers examining charge-transfer complexes or molecular semiconductors frequently explore similar structures, making this compound relevant to renewable energy applications—a dominant theme in sustainable technology discussions.

Quality control of CAS 906159-10-2 requires advanced analytical techniques like HPLC-MS and NMR spectroscopy, reflecting broader industry emphasis on compound characterization. These methods address common researcher concerns about purity verification and structural confirmation, frequently searched topics in analytical chemistry communities.

The compound's multi-pharmacophore design exemplifies modern fragment-based drug discovery approaches. Its hydrogen-bonding capacity (from the ethanediamide and pyridine units) and lipophilic domains (from the tetrahydroisoquinoline) create a balanced molecular property profile, aligning with current lead optimization strategies in pharmaceutical R&D.

As the scientific community prioritizes AI-driven compound screening, molecules like CAS 906159-10-2 gain attention for their computational predictability. The rise of machine learning in chemistry has increased searches for "predictive ADME models" and "virtual screening libraries," where such structurally complex compounds serve as valuable test cases.

Environmental considerations of this compound involve studying its biodegradation pathways and eco-toxicological profile—topics gaining traction in green chemistry initiatives. Regulatory-compliant synthetic routes for such molecules are frequently discussed in process chemistry circles, matching search trends around "sustainable synthesis" and "catalytic alternatives."

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